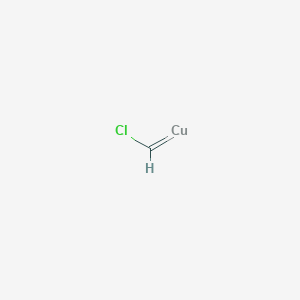
(Chloromethylidene)copper
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Chloromethylidene)copper is an organocopper compound that features a copper atom bonded to a chloromethylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Chloromethylidene)copper typically involves the reaction of copper(I) chloride with chloromethylidene precursors under controlled conditions. One common method is the reaction of copper(I) chloride with chloromethylidene lithium or Grignard reagents. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reactivity of the intermediates .
Industrial Production Methods
While the industrial production of this compound is not as widespread as other copper compounds, it can be scaled up using similar methods to those used in laboratory synthesis. The key is to maintain strict control over the reaction conditions to ensure high purity and yield of the product .
Chemical Reactions Analysis
Types of Reactions
(Chloromethylidene)copper undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form copper(II) species.
Reduction: It can be reduced back to copper(I) or even metallic copper under certain conditions.
Substitution: The chloromethylidene group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with this compound under mild conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields copper(II) compounds, while substitution reactions can produce a variety of organocopper derivatives .
Scientific Research Applications
(Chloromethylidene)copper has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the development of new materials and catalysts for various industrial processes .
Mechanism of Action
The mechanism by which (Chloromethylidene)copper exerts its effects involves the interaction of the copper center with various molecular targets. The copper atom can participate in redox reactions, facilitating electron transfer processes. Additionally, the chloromethylidene group can undergo nucleophilic attack, leading to the formation of new bonds and the modification of molecular structures .
Comparison with Similar Compounds
Similar Compounds
Copper(I) acetylide: Another organocopper compound with a copper-carbon bond.
Copper(I) cyanide: Features a copper-nitrogen bond and is used in similar applications.
Copper(I) phenylacetylide: Contains a copper-carbon bond and is used in organic synthesis .
Uniqueness
(Chloromethylidene)copper is unique due to the presence of the chloromethylidene group, which imparts distinct reactivity compared to other organocopper compounds.
Properties
CAS No. |
874769-97-8 |
|---|---|
Molecular Formula |
CHClCu |
Molecular Weight |
112.02 g/mol |
IUPAC Name |
chloromethylidenecopper |
InChI |
InChI=1S/CHCl.Cu/c1-2;/h1H; |
InChI Key |
WSLIDOGGIUQOLY-UHFFFAOYSA-N |
Canonical SMILES |
C(=[Cu])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[4-[(3-fluorophenyl)methoxy]phenyl]-N,2-dimethylprop-2-enamide](/img/structure/B12609470.png)
![Spiro[1-azabicyclo[2.2.2]octane-2,3'-pyrrolidine], 1'-pyrazinyl-](/img/structure/B12609473.png)
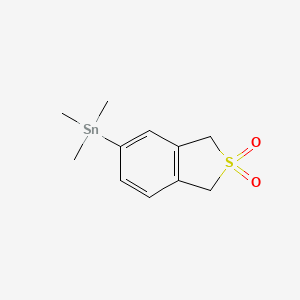
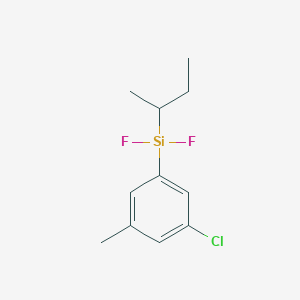
![5-Hydroxy-4-{4-[(piperazin-1-yl)methyl]phenyl}isoquinolin-1(2H)-one](/img/structure/B12609484.png)
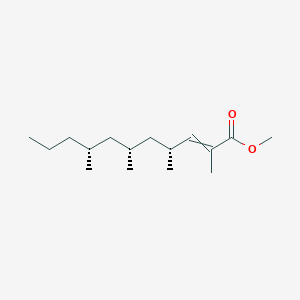
![Benzyl methyl[4-(3-oxobutyl)phenyl]carbamate](/img/structure/B12609509.png)
![9H-Thioxanthen-9-one, 3-[4-(dimethylamino)phenyl]-, 10,10-dioxide](/img/structure/B12609512.png)
![1-[(4-Methylphenyl)methyl]thiolan-1-ium bromide](/img/structure/B12609516.png)
![2-(2-Amino-3-{[tert-butyl(dimethyl)silyl]oxy}propyl)phenol](/img/structure/B12609522.png)
![1-(2-{[6-(2,3-Dichlorophenyl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione](/img/structure/B12609559.png)

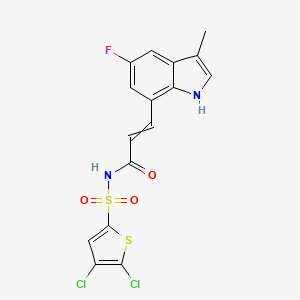
![2-Amino-4-phenyl-5H-[1]benzopyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B12609572.png)
